molecular formula C10H13NO2 B181709 3-[4-(Aminomethyl)phenyl]propanoic acid CAS No. 55197-36-9

3-[4-(Aminomethyl)phenyl]propanoic acid

Cat. No. B181709
CAS RN: 55197-36-9
M. Wt: 179.22 g/mol
InChI Key: DUJUIINMJGEKKA-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]propanoic acid, also known as 3-(4-Aminophenyl)propionic acid, is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It has a molecular weight of 165.19 .


Molecular Structure Analysis

The molecular structure of 3-[4-(Aminomethyl)phenyl]propanoic acid can be represented by the SMILES string Nc1ccc(CCC(O)=O)cc1 . This indicates that the compound contains an aminomethyl group attached to the 4-position of a phenyl ring, which is further linked to a propanoic acid group.


Physical And Chemical Properties Analysis

3-[4-(Aminomethyl)phenyl]propanoic acid is a solid substance . It has a melting point of 133-137 °C .

Scientific Research Applications

  • Polybenzoxazine Synthesis : 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is seen as a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic molecules or macromolecules, potentially paving the way for various applications in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Anti-Inflammatory Activities : New phenolic compounds structurally related to 3-[4-(Aminomethyl)phenyl]propanoic acid have been isolated from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).

  • Biocatalysis in Drug Research : S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate and structurally similar to the query compound, has been synthesized using biocatalysis methods. This method involves the use of isolated microorganisms and shows promise in the preparation of enantiopure compounds for drug research (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Polymer Modification : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modifications resulted in amine-treated polymers with enhanced swelling and thermal stability, showing potential for medical applications (Aly & El-Mohdy, 2015).

Applications of 3-[4-(Aminomethyl)phenyl]propanoic Acid in Scientific Research

1. Biomedical Research: Exploring Receptor Antagonism

3-[4-(Aminomethyl)phenyl]propanoic acid derivatives have been studied for their potential as selective EP3 receptor antagonists. In a comprehensive study by Asada et al. (2010), specific analogs of this compound demonstrated significant in vitro potency. They effectively inhibited prostaglandin E2 (PGE2)-induced uterine contractions in pregnant rats, a process mediated by the EP3 receptor subtype. These findings suggest the compound's utility in exploring receptor antagonism and its broader implications in biomedical research (Asada et al., 2010).

2. Materials Science: Advancing Polymer Chemistry

In materials science, 3-(4-Hydroxyphenyl)propanoic acid, a related phenolic compound, has been utilized as a sustainable alternative to phenol in the synthesis of polybenzoxazine. Trejo-Machin et al. (2017) explored its use for enhancing the reactivity of molecules towards benzoxazine ring formation. This innovative approach paves the way for new applications in materials science, particularly in developing more sustainable polymer-based materials (Trejo-Machin et al., 2017).

3. Phytochemistry: Investigating Natural Compounds

In phytochemistry, the compound has been identified in the study of natural phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. Ren et al. (2021) isolated new phenolic compounds structurally similar to 3-[4-(Aminomethyl)phenyl]propanoic acid, evaluating their anti-inflammatory activities. These studies provide a deeper understanding of the natural occurrence and potential pharmacological applications of such compounds (Ren et al., 2021).

4. Biocatalysis: Enhancing Pharmaceutical Production

In the field of biocatalysis, the compound has been investigated for its role in the asymmetric synthesis of pharmaceutical intermediates. A study by Li et al. (2013) demonstrated the use of Methylobacterium Y1-6 in the enantioselective synthesis of S-3-amino-3-phenylpropionic acid, highlighting its significance in the efficient production of chiral pharmaceutical compounds (Li et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUIINMJGEKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632718
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Aminomethyl)phenyl]propanoic acid

CAS RN

55197-36-9
Record name 4-(Aminomethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55197-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Goettig, NG Koch, N Budisa - International Journal of Molecular …, 2023 - mdpi.com
All known organisms encode 20 canonical amino acids by base triplets in the genetic code. The cellular translational machinery produces proteins consisting mainly of these amino …
Number of citations: 10 www.mdpi.com

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